Lonafarnib was originally developed by Merck & Co. as an investigational drug for oncology but has since been repurposed for the treatment of various conditions, including progeria. It is now marketed under the trademark ZOKINVY™ by Eiger Biopharmaceuticals Inc., following its approval by the U.S. Food and Drug Administration on November 20, 2020 . The compound is classified as a farnesyltransferase inhibitor, specifically targeting the farnesylation process of proteins critical to cellular function.
The synthesis of lonafarnib involves several steps that typically include the formation of key intermediates followed by cyclization reactions. Although specific proprietary methods are not publicly disclosed in detail, the general approach can be outlined:
Technical parameters such as temperature, reaction time, and solvent choice are critical to optimizing yield and purity but are often proprietary details not publicly available .
Lonafarnib's molecular formula is CHNOS. Its structure features a piperidine ring and a farnesyl side chain, which are essential for its biological activity. The three-dimensional conformation of lonafarnib has been elucidated through various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Key structural features include:
The compound exhibits specific binding characteristics that enhance its inhibitory effects on farnesyltransferase .
Lonafarnib primarily undergoes metabolic transformations rather than extensive chemical reactions in vivo. It is metabolized predominantly by cytochrome P450 enzymes (CYP3A4/5), which facilitate oxidation and dehydration processes leading to active metabolites such as HM21 and HM17 .
In vitro studies have demonstrated that lonafarnib effectively inhibits the farnesylation of target proteins like progerin, preventing their accumulation in cellular structures. This inhibition is critical in conditions such as Hutchinson-Gilford Progeria Syndrome where aberrant farnesylation leads to cellular dysfunction .
Lonafarnib exerts its therapeutic effects primarily through the inhibition of farnesyltransferase, an enzyme responsible for attaching farnesyl groups to cysteine residues at the C-terminus of proteins. This post-translational modification is crucial for the proper localization and function of several proteins involved in cell signaling and structural integrity.
Lonafarnib exhibits several notable physical and chemical properties:
Lonafarnib's primary applications include:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3